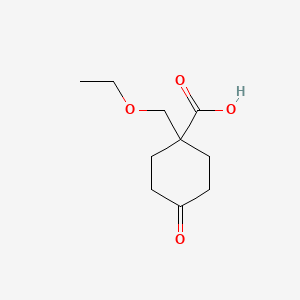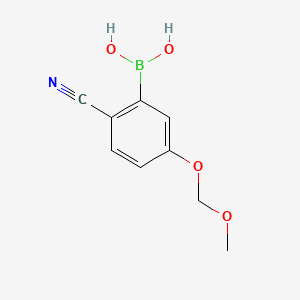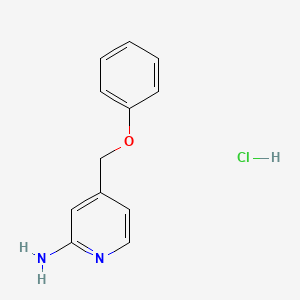
1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid is an organic compound with a unique structure that includes an ethoxymethyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid typically involves the following steps:
Formation of the Ethoxymethyl Group: This can be achieved by reacting an appropriate alcohol with an alkyl halide in the presence of a base.
Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Functional Groups: The ketone and carboxylic acid groups can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ketones and carboxylic acids.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid involves its interaction with various molecular targets:
Molecular Targets: Enzymes that catalyze oxidation and reduction reactions.
Pathways Involved: The compound can participate in metabolic pathways involving the conversion of ketones to alcohols or carboxylic acids.
Similar Compounds:
2-Bromo-1-(ethoxymethyl)-1H-imidazole: Similar in structure due to the presence of an ethoxymethyl group.
2-(Methoxymethyl)-1H-imidazole-4-carbaldehyde: Contains a methoxymethyl group instead of an ethoxymethyl group.
Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
| 2792217-18-4 | |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-(ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-7-10(9(12)13)5-3-8(11)4-6-10/h2-7H2,1H3,(H,12,13) |
Clé InChI |
HUBMCOONEDZMOD-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1(CCC(=O)CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)


